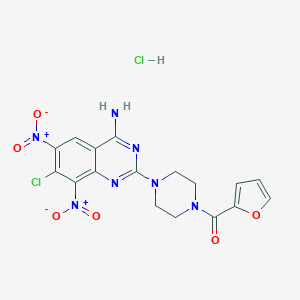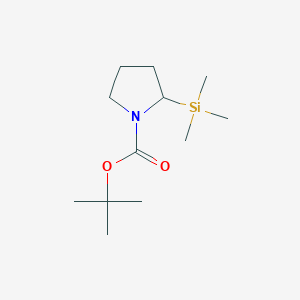
Tripentadecanoin
Descripción general
Descripción
Tripentadecanoin is a lipid that has been discovered to have strong neuroprotective activity . It is particularly promising in the fight against neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The toxicity of protein aggregates, which are a common cause of most degenerative diseases, is significantly reduced when neurons are pre or post treated by tripentadecanoin .
Molecular Structure Analysis
Tripentadecanoin has a molecular formula of C48H92O6 and a molecular weight of 765.24 . It is also known by its synonyms 1,2,3-Tripentadecanoylglycerol and TG(15:0/15:0/15:0) .Physical And Chemical Properties Analysis
Tripentadecanoin has a density of 0.92g/cm3 and a boiling point of 732.1ºC at 760 mmHg . The flash point is 278.7ºC . The melting point is not available .Aplicaciones Científicas De Investigación
Neuroprotective Activity
Tripentadecanoin has been found to have a strong neuroprotective activity . The toxicity of protein aggregates, which are a common cause of most degenerative diseases like Parkinson’s or Alzheimer’s, is largely reduced when neurons are pre or post treated by tripentadecanoin .
Induction of Neuroglobin Expression
The lipid Tripentadecanoin has been discovered to induce the expression level of the neuroglobin protein . This induction is mediated by p-bodies, which are regulators of mRNA stability that form during cellular stress or during yeast aging .
Protection Against Toxic Protein Aggregates
Induction of neuroglobin expression, using genetic tools, was already known to confer a cellular protection against toxic protein aggregates . Tripentadecanoin can achieve this goal naturally .
Effective in Animal Models of Retinal Degeneration
Tripentadecanoin has been validated to be effective in animal models of retinal degeneration . This suggests its potential application in the treatment of such conditions.
Rescuing Photoreceptors in Mouse Model
In mammals, tripentadecanoin induces expression of the Yhb1 orthologue, neuroglobin, to protect neurons against amyloid toxicity . It also rescues photoreceptors in a mouse model of retinal degeneration .
Protecting Retinal Ganglion Cells in Rhesus Monkey Model
Tripentadecanoin has been found to protect retinal ganglion cells in a Rhesus monkey model of optic atrophy . This indicates its potential therapeutic applications in ophthalmology.
Mecanismo De Acción
Target of Action
The primary target of Tripentadecanoin is Neuroglobin , a protein that plays a crucial role in neuroprotection. Neuroglobin expression is induced by Tripentadecanoin, which is known to confer cellular protection against toxic protein aggregates .
Mode of Action
Tripentadecanoin interacts with its target, Neuroglobin, by inducing its expression . This induction is mediated by p-bodies, which are regulators of mRNA stability that form during cellular stress or during yeast aging . The increase in Neuroglobin expression helps to reduce the toxicity of protein aggregates, a common feature of neurodegenerative diseases .
Biochemical Pathways
The biochemical pathway affected by Tripentadecanoin involves the induction of Neuroglobin expression, which in turn prevents the formation of toxic protein aggregates . This process extends the replicative lifespan of cells and offers potential treatment for proteinopathies and retinal neurodegeneration .
Pharmacokinetics
It’s known that tripentadecanoin has a strong neuroprotective activity .
Result of Action
The result of Tripentadecanoin’s action is a significant reduction in the toxicity of protein aggregates when neurons are pre or post treated by Tripentadecanoin . It has been validated that Tripentadecanoin is effective in animal models of retinal degeneration . In mammals, Tripentadecanoin induces the expression of Neuroglobin, protecting neurons against amyloid toxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-di(pentadecanoyloxy)propyl pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJLWABDLPQTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H92O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224004 | |
| Record name | Tripentadecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(15:0/15:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tripentadecanoin | |
CAS RN |
7370-46-9, 30719-27-8 | |
| Record name | Tripentadecanoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripentadecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPENTADECANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(15:0/15:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 °C | |
| Record name | TG(15:0/15:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




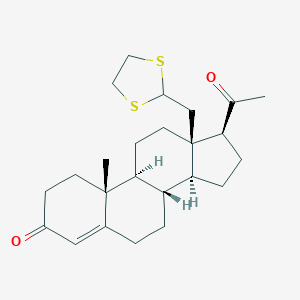



![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
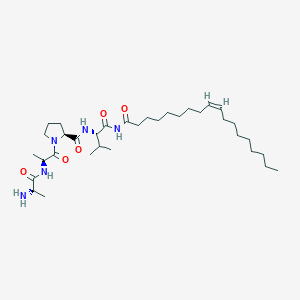

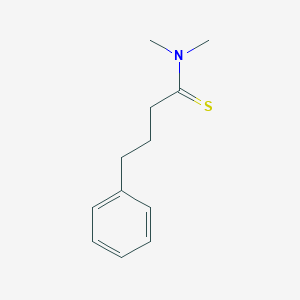
![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)
